molecular formula C15H14N4O3 B2361951 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 953143-33-4

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2361951
CAS No.: 953143-33-4
M. Wt: 298.302
InChI Key: IUMBONAOIDQIOO-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide has been studied for various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the isoxazole moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The isoxazole ring can be introduced through a subsequent cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to its specific combination of the oxadiazole and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-8-4-5-11(9(2)6-8)14-17-18-15(21-14)16-13(20)12-7-10(3)19-22-12/h4-7H,1-3H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBONAOIDQIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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